SH5-07

Catalog No.
S543126
CAS No.
1456632-41-9
M.F
C29H28F5N3O5S
M. Wt
625.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SH5-07

CAS Number

1456632-41-9

Product Name

SH5-07

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide

Molecular Formula

C29H28F5N3O5S

Molecular Weight

625.6 g/mol

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH5 07; SH507; SH5-07

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Description

The exact mass of the compound SH5-07 is 625.167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing Stat3 Function in Cellular Processes

Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.

[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()

Studying Stat3 in Cancer Biology

Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].

[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()

Understanding Stat3 in Inflammatory Diseases

Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].

[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()

SH5-07 is a chemical compound with the molecular formula C29H28F5N3O5S and a CAS number of 1456632-41-9. It is primarily recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of STAT3 by SH5-07 has been shown to have significant implications in cancer therapy, particularly in targeting malignancies such as glioma and breast cancer .

SH5-07 is believed to function by binding to STAT3, thereby preventing it from interacting with other molecules and carrying out its cellular functions [, , ]. This inhibition disrupts processes regulated by STAT3, which may have therapeutic potential in diseases where STAT3 is overactive [].

That incorporate hydroxamic acid and benzoic acid derivatives. While specific synthetic routes are proprietary to various research institutions, general methods include:

  • Formation of Hydroxamic Acid Derivatives: This step involves reacting benzoic acid derivatives with hydroxylamine.
  • Coupling Reactions: The hydroxamic acid is then coupled with other aromatic amines or heterocycles to form the final compound.
  • Purification: The synthesized product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels necessary for biological testing .

The biological activity of SH5-07 has been extensively studied in vitro and in vivo. It has demonstrated efficacy in suppressing the proliferation and viability of various cancer cell lines, including human glioma and breast cancer cells. In animal models, SH5-07 has shown the ability to reduce tumor size and metastasis, indicating its potential as an effective therapeutic agent against aggressive cancers . Additionally, studies suggest that SH5-07 may enhance the effects of other anticancer treatments when used in combination therapies.

SH5-07's primary application lies in cancer research and therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its applications include:

  • Cancer Treatment: As a targeted therapy for glioma and breast cancer.
  • Research Tool: Used in laboratory studies to elucidate the role of STAT3 in various biological processes.
  • Combination Therapy: Potentially used alongside other chemotherapeutic agents to enhance treatment efficacy .

Several compounds share structural or functional similarities with SH5-07, particularly those targeting the STAT3 pathway or exhibiting anti-cancer properties. Notable compounds include:

Compound NameCAS NumberMechanism of ActionUnique Features
Stattic872620-88-0Inhibits STAT3 dimerizationNon-selective for other STAT proteins
C188-91224108-57-9Inhibits phosphorylation of STAT3Potent against multiple cancers
WP10661352120-92-0Inhibits STAT3 signalingAlso affects NF-kB pathway
Pimozide2062-78-4Antipsychotic with reported anti-cancer propertiesMulti-targeted effects

SH5-07 stands out due to its selective targeting of STAT3 over other similar transcription factors, making it a promising candidate for targeted cancer therapies while minimizing off-target effects .

Molecular Formula and Mass (C29H28F5N3O5S, 625.61 g/mol)

SH5-07 is characterized by the molecular formula C29H28F5N3O5S with a molecular weight of 625.61 grams per mole [1] [3] [5]. The compound carries the Chemical Abstracts Service registry number 1456632-41-9 and is catalogued under the MDL number MFCD30718177 [8] [17]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[[(4-cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxy-benzamide [1] [5] [33].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1] [3] [5]. This complex notation reflects the intricate three-dimensional architecture of the molecule, incorporating multiple aromatic rings, heteroatoms, and functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC29H28F5N3O5S [1]
Molecular Weight625.61 g/mol [1]
CAS Number1456632-41-9 [1]
MDL NumberMFCD30718177 [8]
SMILES NotationO=C(NO)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C)S(=O)(C4=C(F)C(F)=C(F)C(F)=C4F)=O)=O)C=C1 [1]

Hydroxamic Acid Scaffold Analysis

SH5-07 is fundamentally structured around a hydroxamic acid scaffold, which serves as the cornerstone of its molecular architecture and biological activity [1] [2] [6]. The hydroxamic acid moiety (-CONHOH) represents a critical pharmacophore that enables the compound to function as a potent inhibitor of Signal Transducer and Activator of Transcription 3 [7] [11]. This scaffold is positioned at the para position of a benzene ring, creating a benzohydroxamic acid derivative that demonstrates enhanced stability and selectivity compared to simpler hydroxamic acid structures [20] [21].

The hydroxamic acid functional group within SH5-07 exists predominantly in its keto form under physiological conditions, as evidenced by spectroscopic analysis [13] [24]. This tautomeric preference is crucial for the compound's binding affinity and selectivity profile [11] [15]. The nitrogen-oxygen bond within the hydroxamic acid group exhibits characteristic properties that distinguish it from conventional amide bonds, including enhanced metal-chelating capabilities and unique hydrogen bonding patterns [24] [25].

Nuclear magnetic resonance studies have confirmed that SH5-07 interacts specifically with target proteins through its hydroxamic acid scaffold, forming stable complexes that involve both the SH2 and DNA-binding domains [11] [15]. The hydroxamic acid group demonstrates a predicted acid dissociation constant of 9.03±0.10, indicating moderate acidity that facilitates deprotonation under physiological conditions [17]. This property is essential for the compound's ability to form ionic interactions with target binding sites.

Functional Group Characterization

The molecular structure of SH5-07 encompasses several distinct functional groups that contribute to its overall pharmacological profile and physicochemical properties [20] [21]. The primary functional groups include the hydroxamic acid moiety, a pentafluorophenylsulfonyl group, a cyclohexylphenyl substituent, and multiple aromatic rings connected through amide and methylene linkages [1] [20].

The pentafluorophenylsulfonyl group represents a particularly significant structural feature, incorporating five fluorine atoms attached to a benzene ring that is further connected to a sulfonyl functional group [20] [29]. This highly electronegative substituent serves multiple purposes: it enhances the compound's metabolic stability, improves selectivity profiles, and contributes to favorable pharmacokinetic properties [20]. Research has demonstrated that the pentafluorophenyl motif is critical for potency, as modifications that reduce the number of fluorine atoms or replace this group with alternative substituents significantly diminish biological activity [20].

The cyclohexylphenyl portion of the molecule provides essential hydrophobic interactions that contribute to binding affinity and selectivity [20] [21]. Structure-activity relationship studies have revealed that substitution of the cyclohexyl group with heterocyclic alternatives such as tetrahydro-4H-pyran or piperidine results in decreased activity, emphasizing the importance of this specific structural element [20] [21]. The cyclohexyl ring adopts a chair conformation that optimizes spatial positioning for target interactions.

Functional GroupDescriptionContribution to Activity
Hydroxamic Acid-CONHOHPrimary pharmacophore for target binding [1]
PentafluorophenylsulfonylC6F5SO2-Essential for potency and selectivity [20]
CyclohexylphenylC6H11-C6H4-Hydrophobic interactions and binding affinity [20]
Benzamide CoreC6H4CONH-Structural scaffold and stability [1]
Methylene Linkers-CH2-Conformational flexibility [20]

Spectroscopic Properties

The spectroscopic characterization of SH5-07 has been extensively documented through multiple analytical techniques, providing comprehensive insights into its molecular structure and conformational properties [11] [13] [33]. Nuclear magnetic resonance spectroscopy serves as the primary method for purity assessment and structural confirmation, with proton nuclear magnetic resonance spectra consistently demonstrating concordance with the expected molecular structure [13] [33].

The infrared spectroscopic properties of SH5-07 are dominated by characteristic absorption bands associated with its functional groups [24] [25]. The hydroxamic acid moiety exhibits distinctive carbonyl stretching frequencies that differ from conventional amide carbonyls due to the electron-withdrawing effect of the nitrogen-oxygen bond [24] [25]. The compound displays a broad absorption pattern in the hydroxyl region, consistent with hydrogen bonding interactions involving the hydroxamic acid group [24] [25].

The pentafluorophenyl group contributes unique spectroscopic signatures, particularly in fluorine-19 nuclear magnetic resonance spectroscopy, where the five fluorine atoms produce characteristic chemical shift patterns [29] [32]. These fluorine signals provide valuable structural information and serve as diagnostic markers for compound identification and purity assessment [29] [30].

Surface plasmon resonance analysis has revealed that SH5-07 binds to its target protein with a dissociation constant of 2.4 micromolar [11]. Nuclear magnetic resonance chemical shift perturbation studies have identified specific binding interactions involving isoleucine residues 597, 386, and 439, as well as leucine 411, indicating that the compound engages both the SH2 and DNA-binding domains simultaneously [11].

Spectroscopic TechniqueKey ObservationsStructural Information
1H Nuclear Magnetic ResonanceConsistent with structure [13]Confirmation of molecular framework
19F Nuclear Magnetic ResonanceFive fluorine signals [29]Pentafluorophenyl group identification
Infrared SpectroscopyHydroxamic acid carbonyl [24]Functional group characterization
Surface Plasmon ResonanceKD = 2.4 μM [11]Binding affinity quantification

Solubility Profile and Physical Properties

SH5-07 exhibits distinct solubility characteristics that reflect its complex molecular structure and diverse functional groups [1] [4] [17]. The compound demonstrates excellent solubility in polar aprotic solvents, with dimethyl sulfoxide serving as the optimal solvent system [1] [4] [22]. In dimethyl sulfoxide, SH5-07 achieves a solubility of 50 milligrams per milliliter, equivalent to 79.92 millimolar concentration, though ultrasonic treatment is required to achieve complete dissolution [1] [4] [5].

The compound shows enhanced solubility in ethanol, reaching concentrations of 100 milligrams per milliliter (159.84 millimolar) under standard conditions [4]. This improved solubility in alcoholic media suggests favorable hydrogen bonding interactions between the hydroxamic acid group and protic solvents [4] [22]. Dimethyl formamide also serves as an effective solvent, supporting approximately 3 milligrams per milliliter of dissolved compound [22].

Aqueous solubility represents a significant limitation for SH5-07, with water solubility below 0.1 milligrams per milliliter, classifying the compound as essentially insoluble in pure water [1] [4] [17]. This hydrophobic character is attributed to the extensive aromatic ring systems and the lipophilic cyclohexyl substituent [17] [20]. However, the compound exhibits improved aqueous solubility in simulated intestinal fluid, reaching 74 milligrams per milliliter, likely due to the emulsifying effects of bile salts and other components present in this medium [20].

The physical properties of SH5-07 include a predicted density of 1.437±0.06 grams per cubic centimeter [8] [17]. The compound appears as a white to off-white solid with excellent stability when stored at -20 degrees Celsius, maintaining integrity for up to three years under these conditions [1] [16] [33]. At 4 degrees Celsius, the compound remains stable for two years, while solution preparations should be stored at -80 degrees Celsius for optimal long-term stability [1] [33].

PropertyValueConditions
Density1.437±0.06 g/cm³ [17]Predicted value
AppearanceWhite to off-white solid [1]Room temperature
DMSO Solubility50 mg/mL (79.92 mM) [1]Requires ultrasonic treatment
Ethanol Solubility100 mg/mL (159.84 mM) [4]Standard conditions
Water Solubility< 0.1 mg/mL [17]Essentially insoluble
Simulated Intestinal Fluid74 mg/mL [20]Physiological conditions
Storage Stability3 years at -20°C [1]Powder form

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

625.16698299 g/mol

Monoisotopic Mass

625.16698299 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Lopez-Tapia F, Brotherton-Pleiss C, Yue P, Murakami H, Costa Araujo AC, Reis Dos Santos B, Ichinotsubo E, Rabkin A, Shah R, Lantz M, Chen S, Tius MA, Turkson J. Linker Variation and Structure-Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Med Chem Lett. 2018 Feb 16;9(3):250-255. doi: 10.1021/acsmedchemlett.7b00544. eCollection 2018 Mar 8. PubMed PMID: 29541369; PubMed Central PMCID: PMC5846032.
2: Yue P, Lopez-Tapia F, Paladino D, Li Y, Chen CH, Namanja AT, Hilliard T, Chen Y, Tius MA, Turkson J. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo. Cancer Res. 2016 Feb 1;76(3):652-63. doi: 10.1158/0008-5472.CAN-14-3558. Epub 2015 Jun 18. PubMed PMID: 26088127; PubMed Central PMCID: PMC4684502.

Explore Compound Types